molecular formula C18H24N2O2 B10879872 1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine

1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine

Cat. No.: B10879872
M. Wt: 300.4 g/mol
InChI Key: OPVHMGQEZWLJBC-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine is a piperazine derivative featuring two distinct substituents: a 4-ethoxyphenylmethyl group at the N1 position and a furan-2-ylmethyl group at the N4 position.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C18H24N2O2/c1-2-21-17-7-5-16(6-8-17)14-19-9-11-20(12-10-19)15-18-4-3-13-22-18/h3-8,13H,2,9-12,14-15H2,1H3

InChI Key

OPVHMGQEZWLJBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ETHOXYBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE typically involves the reaction of 4-ethoxybenzyl chloride with 2-furylmethylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ETHOXYBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

  • Oxidation of the furylmethyl group can yield furyl aldehyde or furyl carboxylic acid.
  • Reduction of the nitro group can produce the corresponding amine.
  • Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(4-ETHOXYBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The furylmethyl and ethoxybenzyl groups contribute to its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Piperazine derivatives exhibit diverse biological activities influenced by substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound N1: 4-Ethoxyphenylmethyl
N4: Furan-2-ylmethyl
C₁₉H₂₅N₂O₂ 313.42 Ethoxy enhances lipophilicity; furan enables π-π interactions. -
1-(4-Bromophenylmethyl)-4-(furan-2-ylmethyl)piperazine N1: 4-Bromophenylmethyl
N4: Furan-2-ylmethyl
C₁₆H₁₉BrN₂O 335.24 Bromine (electron-withdrawing) increases polarity; potential antitumor activity.
4-(4-Ethoxybenzyl)piperazin-1-ylmethanone N1: 4-Ethoxybenzyl
N4: 3-Fluorobenzoyl
C₂₀H₂₃FN₂O₂ 342.41 Ketone group introduces rigidity; fluorine enhances metabolic stability.
Flunarizine N1: Bis(4-fluorophenyl)methyl
N4: Cinnamyl
C₂₆H₂₆F₂N₂ 404.49 Fluorine atoms reduce metabolism; cinnamyl enhances calcium channel blocking.
Buclizine (antihistamine) N1: 4-tert-Butylphenylmethyl
N4: 4-Chlorobenzhydryl
C₂₈H₃₃ClN₂·2HCl 463.81 (salt) Bulky substituents limit CNS penetration; used for motion sickness.

Pharmacological and Metabolic Comparisons

  • Antitumor Potential: Bromophenyl analogs (e.g., ) show structural similarity to compounds tested against solid tumors in , where triazole-piperazine hybrids demonstrated activity. The target compound’s furan group may offer unique binding interactions in kinase inhibition.
  • Dopamine Receptor Affinity : Piperidines with methoxyphenyl groups () achieved high D2 receptor affinity (e.g., Ki < 10 nM). The ethoxy group in the target compound may similarly modulate receptor binding but with increased lipophilicity.
  • Metabolic Stability: Fluorinated analogs like flunarizine () exhibit slower N-dealkylation due to fluorine’s electronegativity.

Key Research Findings and Implications

Substituent Polarity : Electron-withdrawing groups (e.g., Br in ) increase polarity and aqueous solubility, whereas ethoxy and furan groups balance lipophilicity and aromatic interactions.

Receptor Binding : Methoxy and ethoxy groups in piperazines () enhance CNS penetration, but bulky groups (e.g., tert-butyl in buclizine) limit it.

Metabolism : Fluorine substitution () reduces metabolic degradation, while ethoxy may lead to faster clearance via cytochrome P450 enzymes.

Biological Activity

1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine is a piperazine derivative with potential pharmacological applications. This compound's structure includes an ethoxyphenyl group and a furan moiety, which are known to influence its biological activity. Understanding the biological properties of this compound is essential for its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine is C18H24N2O2C_{18}H_{24}N_{2}O_{2}. The compound features a piperazine ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Pharmacological Potential

Research indicates that 1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine exhibits significant biological activity, particularly in the realm of pharmacology. Preliminary studies suggest that it may possess:

  • Antidepressant Effects : Compounds with similar structures have been shown to interact with serotonin and dopamine receptors, indicating potential antidepressant properties.
  • Antimicrobial Activity : Initial screenings have suggested that this compound may exhibit antibacterial properties, particularly against Gram-positive bacteria.

The mechanism of action for this compound likely involves its interaction with neurotransmitter receptors and enzymes. The ethoxyphenyl group may enhance lipophilicity, allowing better penetration through cell membranes, while the furan ring can participate in π-π stacking interactions with aromatic residues in target proteins.

Case Studies

  • Antibacterial Activity : In vitro studies have demonstrated that piperazine derivatives, including 1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine, exhibit varying degrees of antibacterial activity. For example, a study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Studies : Another study focused on the neuropharmacological effects of related piperazine compounds, suggesting that modifications in the piperazine structure could lead to enhanced binding affinity at serotonin receptors, thus indicating potential as anxiolytic or antidepressant agents .

Comparative Analysis

To better understand the biological activity of 1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine, it is useful to compare it with similar compounds:

Compound NameStructureAntibacterial Activity (MIC mg/mL)Neuropharmacological Effects
1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazineStructure0.0039 - 0.025Potential antidepressant
1-(4-Methoxyphenyl)-piperazineStructure0.005 - 0.020Moderate anxiolytic
1-(3-Bromo-4-methoxyphenyl)-piperazineStructure0.010 - 0.030High binding affinity for serotonin receptors

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